5-[1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one
Description
The compound 5-[1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one is a complex organic molecule featuring a combination of thiazole, piperidine, and oxadiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Properties
IUPAC Name |
5-[1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-8-7-19-10(13-8)6-16-4-2-3-9(5-16)11-14-15-12(17)18-11/h7,9H,2-6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYCGDGTNIHVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCCC(C2)C3=NNC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one typically involves multi-step organic reactions. Here is a general synthetic route:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Oxadiazole Ring Formation: The 1,3,4-oxadiazole ring is typically formed by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the thiazole and piperidine derivatives with the oxadiazole ring, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, compounds containing thiazole, piperidine, and oxadiazole rings have shown various activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s structure suggests potential as a drug candidate. The thiazole ring is known for its presence in many bioactive molecules, and the piperidine ring is a common motif in pharmaceuticals, enhancing the compound’s drug-likeness.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to the stability and reactivity of its heterocyclic rings.
Mechanism of Action
The mechanism of action of 5-[1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could participate in π-π stacking interactions or hydrogen bonding, while the piperidine ring might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole.
Piperidine Derivatives: Compounds such as piperine and risperidone.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone.
Uniqueness
The uniqueness of 5-[1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one lies in its combination of three distinct heterocyclic rings, each contributing different chemical and biological properties
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
